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Abstract

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity,
particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] A
thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is
critical for optimizing dosing regimens to maximize clinical efficacy and minimize the
development of resistance. This technical guide provides a comprehensive overview of the
absorption, distribution, metabolism, and excretion (ADME) of ceftazidime, its mechanism of
action, and the key PK/PD indices that correlate with its bactericidal effects. Detailed
experimental protocols and graphical representations of key pathways and workflows are
included to support research and development activities.

Pharmacokinetics (PK)

The pharmacokinetic profile of ceftazidime is characterized by its parenteral route of
administration, low protein binding, distribution into various body fluids, and primary elimination
via the kidneys.[4][5] Its kinetics are generally linear and predictable within the therapeutic dose
range.[5]
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Absorption

Ceftazidime is not absorbed orally and must be administered parenterally, either via
intravenous (1V) or intramuscular (IM) injection.[5][6] Following IM administration of 500 mg and
1 g doses, peak serum concentrations of approximately 17.8 mg/L and 37.2 mg/L are achieved,
respectively.[5]

Distribution

Ceftazidime is widely distributed throughout the body tissues and fluids.[6] The apparent
volume of distribution in healthy adults is approximately 0.230 L/kg.[7] However, this can be
significantly larger in critically ill patients, with mean values reported around 56.91 liters
(approximately 0.468 L/kg), likely due to increased extracellular fluid and capillary leakage.[8]
[91[10]

Plasma protein binding of ceftazidime is low, typically reported as less than 10% to 17%.[5][11]
[12][13] This low level of binding means that a large fraction of the drug in circulation is
unbound and microbiologically active.

Metabolism

Ceftazidime is not metabolized in the body.[2][4][14]

EXxcretion

The primary route of elimination for ceftazidime is renal excretion, almost exclusively through
glomerular filtration.[4][9][15] Probenecid does not affect its elimination, indicating a lack of
active tubular secretion.[15] In individuals with normal renal function, approximately 80% to
90% of an administered dose is excreted unchanged in the urine over a 24-hour period.[2][9]
[15]

The elimination half-life (t¥2) in healthy adults with normal renal function is typically between 1.5
and 2.0 hours.[4][7][14] However, the half-life is significantly prolonged in patients with renal
impairment, increasing to approximately 25 hours in severely uremic patients.[7] This
necessitates dosage adjustments in patients with a creatinine clearance (CICR) below 50
ml/min to prevent drug accumulation.[15][16][17]
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Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for ceftazidime in various

populations.
Patients with
Critically lll Severe Renal
Parameter Healthy Adults . . Reference(s)
Patients Impairment
(Uremic)
Route of
o . IV, IM Y v [5][6]

Administration
Bioavailability )

High - - [18]
(IM)
Protein Binding <10% - 17% ~17% Low [5][11][12][13]
Volume of 0.230 £ 0.015 0.468 L/kg 0.230 L/kg 78]
Distribution (Vd) L/kg (median) (approx.)
Elimination Half- 4.75+1.85

] 1.5- 2.0 hours ~25 hours [4107191114]

Life (tv2) hours
Total Body ] 0.058 L/kg/h Significantly

~115 mL/min ) [81[15]
Clearance (median) reduced

) Renal
Primary Route of
T (Glomerular Renal Renal [41191[15]

Elimination

Filtration)
Urinary Excretion  80% - 90% Dependent on Dependent on ol15]
(24h) (unchanged) renal function renal function

Pharmacodynamics (PD)

The pharmacodynamic profile of ceftazidime is defined by its mechanism of action against
bacterial cell walls and its time-dependent killing characteristics.

Mechanism of Action
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Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6]
[9][19] Its molecular structure, featuring a B-lactam ring, mimics the D-Ala-D-Ala moiety of the
natural substrate for penicillin-binding proteins (PBPs).[2]

The key steps in its mechanism are:

Penetration: Ceftazidime penetrates the outer membrane of Gram-negative bacteria to reach
the periplasmic space.

» PBP Binding: In the periplasmic space, it covalently binds to and inactivates PBPs, which are
essential enzymes for the final steps of peptidoglycan synthesis.[2][19]

e Inhibition of Transpeptidation: Ceftazidime has a high affinity for PBP-3 in Gram-negative
bacteria like E. coli and P. aeruginosa.[19][20][21] PBP-3 is primarily involved in septum
formation during cell division.[19] Inhibition of this enzyme prevents the cross-linking of
peptidoglycan chains.[6][9]

o Cell Lysis: The disruption of cell wall synthesis and integrity leads to the formation of
elongated, filamentous bacterial forms and ultimately results in cell lysis and death.[19][20]

The aminothiazolyl group in its structure confers stability against many B-lactamase enzymes
produced by Gram-negative bacteria, although extended-spectrum 3-lactamases (ESBLSs) can
inactivate it.[1]
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Caption: Ceftazidime's mechanism of action targeting PBP-3.
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Pharmacodynamic Indices

As a B-lactam antibiotic, the efficacy of ceftazidime is not dependent on achieving high peak
concentrations but rather on the duration of exposure above a critical threshold.[9] The primary
PK/PD index that correlates with bactericidal activity is the percentage of the dosing interval
during which the free (unbound) drug concentration remains above the minimum inhibitory
concentration (%fT > MIC).[11][22]

For cephalosporins, a %fT > MIC of 35% to 40% is generally required for a bacteriostatic effect,
while values of 60% to 70% of the dosing interval are often needed for maximal bactericidal
activity in various infection models.[22][23] The specific target can vary depending on the
pathogen and the site of infection.

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth after limited exposure
to an antimicrobial agent. For ceftazidime against Gram-negative bacteria, the PAE is generally
short or clinically insignificant.[9] One study on Pseudomonas cepacia reported a mean PAE of
1.35 hours.[24][25] The absence of a significant PAE further emphasizes the importance of
maintaining drug concentrations above the MIC for a substantial portion of the dosing interval.

El

Pharmacodynamic Data Summary
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Target .
Parameter . Organism(s) Reference(s)
Value/Observation

) %fT > MIC (Time Gram-negative
Primary PK/PD Index ] [11][22]
above MIC) bacteria

_ K. pneumoniae (in
Target for Static Effect ~ ~35% - 40% fT > MIC o) [22]
vivo

Target for Bactericidal

~50% - 70% fT > MIC K. pneumoniae [11][23]
Effect
Post-Antibiotic Effect Pseudomonas

1.35 hours (mean) ] [24][25]
(PAE) cepacia
Post-Antibiotic Effect Generally short or Gram-negative o126]
(PAE) absent bacteria

Experimental Protocols

The following sections provide detailed methodologies for representative pharmacokinetic and
pharmacodynamic experiments.

Protocol: Human Pharmacokinetic Study

This protocol describes a typical single-dose pharmacokinetic study in healthy volunteers.

o Subject Selection: Enroll healthy adult volunteers (e.g., n=12) after obtaining informed
consent. Subjects should have no history of renal or hepatic disease and no known allergies
to B-lactam antibiotics. A full medical screening, including blood chemistry and urinalysis, is
performed.

o Drug Administration: Following an overnight fast, administer a single 1 g dose of ceftazidime
sodium as an intravenous bolus injection over 3-5 minutes.[7]

» Sample Collection: Collect venous blood samples into heparinized tubes at pre-dose (0) and
at specified time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).[7]
Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.
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» Urine Collection: Collect total urine output at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-
24 hours) to measure the amount of excreted drug.[15]

» Analytical Method: Quantify ceftazidime concentrations in plasma and urine using a validated
High-Performance Liquid Chromatography (HPLC) method with UV detection.[14][27]

o Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental or
compartmental analysis (e.g., a two-compartment open model).[7] Key parameters include
elimination half-life (t¥2), volume of distribution (\Vd), total body clearance (CL), and area
under the concentration-time curve (AUC).

Caption: Workflow for a human pharmacokinetic study.

Protocol: In Vitro Time-Kill Assay

This protocol determines the rate and extent of bactericidal activity of ceftazidime.

 |solate Preparation: Select a bacterial isolate (e.g., P. aeruginosa) with a known MIC to
ceftazidime, determined beforehand by broth microdilution.

e Inoculum Preparation: Culture the isolate in cation-adjusted Mueller-Hinton broth (CAMHB)
to log-phase growth. Dilute the culture to achieve a starting inoculum of approximately 5 x
1075 colony-forming units (CFU)/mL.

» Antibiotic Exposure: Prepare test tubes containing CAMHB with ceftazidime at various
concentrations, typically multiples of the MIC (e.g., 0x, 0.5x%, 1x, 2x, 4x, 8x, 16x MIC). Include
a growth control tube (Ox MIC).[28]

e Incubation and Sampling: Inoculate all tubes with the prepared bacterial suspension and
incubate at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an
aliquot from each tube.

o Bacterial Enumeration: Perform serial dilutions of each aliquot in sterile saline. Plate the
dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

» Data Analysis: After overnight incubation of the plates, count the colonies to determine the
CFU/mL at each time point for each concentration. Plot the log10 CFU/mL versus time for
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each concentration. Bactericidal activity is typically defined as a =3-log10 (99.9%) reduction
in CFU/mL from the initial inoculum.[29]
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Caption: Workflow for an in vitro time-kill assay.

Conclusion

Ceftazidime sodium remains a valuable antibiotic for treating serious Gram-negative
infections. Its pharmacokinetic profile is defined by parenteral administration, low protein
binding, and renal elimination, which is highly dependent on patient renal function. The key
pharmacodynamic driver of its efficacy is the duration for which free drug concentrations are
maintained above the MIC. A comprehensive understanding of these PK/PD relationships is
essential for designing rational dosing strategies that optimize bacterial killing, achieve positive
clinical outcomes, and mitigate the risk of emerging antimicrobial resistance. The experimental
protocols and models presented herein provide a framework for the continued investigation and
development of ceftazidime and other 3-lactam antibiotics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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